(E)-2-cyano-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Description
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Properties
IUPAC Name |
(E)-2-cyano-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-29-18-5-3-16(4-6-18)13-17(15-23)22(26)24-20-8-7-19(30-2)14-21(20)32(27,28)25-9-11-31-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,24,26)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHJFNWVMGEPQR-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)OC)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)OC)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)-3-(4-methoxyphenyl)prop-2-enamide, a compound belonging to the class of cyano-substituted enaminones, has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play a role in cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to interfere with key signaling pathways involved in cell survival and apoptosis, particularly those related to the PI3K/Akt and MAPK pathways.
- Antioxidant Properties : The presence of methoxy groups contributes to its antioxidant capabilities, helping to mitigate oxidative stress in cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast, colon, and lung cancer) demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these malignancies.
Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties:
- Cytokine Inhibition : It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Study 1: Antitumor Efficacy in Animal Models
In a recent study, the compound was administered to mice bearing xenograft tumors derived from human cancer cells. The results showed a marked reduction in tumor size compared to control groups, with minimal side effects observed. Histopathological analysis revealed decreased proliferation and increased apoptosis in treated tumors.
Study 2: Mechanistic Insights into Anti-inflammatory Activity
Another study investigated the anti-inflammatory mechanism of this compound using a lipopolysaccharide (LPS)-induced inflammation model in rats. The findings indicated that treatment with the compound led to a significant decrease in inflammatory markers and histological improvements in affected tissues.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for (E)-2-cyano-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)-3-(4-methoxyphenyl)prop-2-enamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the enamide backbone via Knoevenagel condensation, requiring a cyanoacetamide derivative and substituted benzaldehyde under basic conditions (e.g., piperidine in ethanol at 60–80°C) .
- Step 2 : Sulfonylation of the morpholine moiety using chlorosulfonic acid in dichloromethane, followed by coupling with the phenyl ring under anhydrous conditions .
- Critical Parameters : Temperature control (±2°C), solvent purity (e.g., anhydrous DMF), and stoichiometric ratios (e.g., 1:1.2 molar ratio for sulfonylation) are vital for yields >75% .
Q. Which analytical techniques are essential for characterizing intermediates and the final compound?
- Methodological Answer :
- HPLC : To monitor reaction progress and purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm regioselectivity of the (E)-isomer via coupling constants (J = 12–16 Hz for trans-configuration) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 509.15) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example:
- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement : Anisotropic displacement parameters (ADPs) for non-H atoms, with R1 < 0.05 .
- Visualization : ORTEP-3 for Windows to generate thermal ellipsoid plots, highlighting potential disorder in the morpholine-sulfonyl group .
Q. What strategies address contradictions in biological activity data across different research batches?
- Methodological Answer :
- Batch Comparison : Use HPLC-PDA to detect impurities (>0.5% threshold) and NMR to confirm stereochemical consistency .
- Bioassay Replication : Standardize cell-based assays (e.g., IC50 in HEK293 cells) with positive controls (e.g., staurosporine) to normalize inter-lab variability .
- Statistical Analysis : Apply ANOVA (p < 0.05) to reconcile discrepancies in enzyme inhibition data (e.g., COX-2 vs. PDE4) .
Q. How can hydrogen-bonding patterns influence the compound’s supramolecular assembly?
- Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs:
- Motif 1 : N–H···O=S (morpholine-sulfonyl) with D···A distances of 2.8–3.0 Å.
- Motif 2 : C–H···O (methoxy-phenyl) forming chains (C(6) pattern) .
- Impact : These interactions stabilize crystal packing, affecting solubility and dissolution rates .
Q. What computational methods predict the compound’s interaction with kinase targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina with ATP-binding site models (e.g., PDB 1ATP) to estimate binding affinities (ΔG < -8 kcal/mol) .
- MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability of the enamide moiety in aqueous solution .
- QSAR Models : Use Hammett constants (σ) of substituents to correlate electronic effects with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
